molecular formula C28H28ClN3O3 B2625357 1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018128-54-5

1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No. B2625357
CAS RN: 1018128-54-5
M. Wt: 490
InChI Key: WROXJJZFQMDZMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound often involves reactions between specific reagents under controlled conditions. The exact process can vary widely depending on the nature of the compound .


Chemical Reactions Analysis

Chemical reactions involving the compound can be studied using various techniques. This might involve observing changes in the compound under different conditions, or reacting the compound with other reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through a variety of tests, including melting point analysis, solubility testing, and more .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of derivatives related to the compound involves condensation reactions, leading to products with potential antioxidant activities. For example, a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, showing potent antioxidant activities when screened by DPPH radical scavenging method and reducing power assay, demonstrating the capability of these compounds to serve as antioxidants, potentially surpassing well-known antioxidants like ascorbic acid in efficacy (Tumosienė et al., 2019).

Antimicrobial and Biological Activity

Further applications include the synthesis of derivatives with antimicrobial properties. For instance, novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole derivatives were synthesized and screened for in vitro antibacterial activity, showcasing the potential of these compounds in antimicrobial applications (Kumar et al., 2017).

Drug Design and Receptor Interaction

Compounds with structural similarities to the query chemical have been studied for their interactions with biological receptors, elucidating their potential in drug design and pharmacological applications. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was analyzed for its binding with the CB1 cannabinoid receptor, offering insights into the structural requirements for receptor interaction and antagonist activity (Shim et al., 2002).

Corrosion Inhibition

Additionally, pyrrole derivatives have been investigated for their corrosion inhibition properties, with studies demonstrating their effectiveness in protecting steel surfaces, thereby highlighting their potential in materials science applications (Louroubi et al., 2019).

Mechanism of Action

The mechanism of action of a compound, particularly in a biological context, can be complex and depends on the specific activities of the compound. This often involves detailed biochemical studies .

Safety and Hazards

The safety and hazards associated with a compound can be determined through laboratory testing and by referencing material safety data sheets (MSDS). It’s important to handle all compounds with appropriate safety precautions .

Future Directions

Future research on a compound could involve more detailed studies of its properties, potential uses, and effects. This could include exploring its potential applications in fields like medicine, manufacturing, and more .

properties

IUPAC Name

1-(4-chlorophenyl)-4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O3/c1-18-7-12-24(13-19(18)2)35-17-23(33)16-32-26-6-4-3-5-25(26)30-28(32)20-14-27(34)31(15-20)22-10-8-21(29)9-11-22/h3-13,20,23,33H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROXJJZFQMDZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

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